molecular formula C9H12N4O2 B045387 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 6974-25-0

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B045387
CAS RN: 6974-25-0
M. Wt: 208.22 g/mol
InChI Key: GDKLVDMQUXYRHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a factor in numerous diseases and aging. Analytical methods for determining antioxidant activity are vital for understanding the potential of compounds, including quinazoline derivatives, in acting as antioxidants. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, with spectrophotometry being a common detection method. These methods have been applied successfully to analyze the antioxidant analysis or determination of antioxidant capacity of various compounds (I. Munteanu & C. Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

The remediation of organic pollutants, often recalcitrant compounds in industrial wastewater, is enhanced by redox mediators in the presence of specific enzymes. This enzymatic approach benefits from the inclusion of redox mediators like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which significantly improve the degradation efficiency of pollutants. The application of enzyme–redox mediator systems promises a sustainable solution for treating a wide spectrum of aromatic compounds in industrial effluents (Maroof Husain & Q. Husain, 2007).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid, TOAC, demonstrates the utility of quinazoline derivatives in analyzing peptide structures and dynamics. TOAC, due to its rigid nature and incorporation via peptide bonds, is invaluable for studying peptide secondary structure and interactions with membranes. This approach has facilitated insights into the orientation and conformation of peptides, contributing to our understanding of biological functions and disease mechanisms (S. Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while useful as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations lower than desired for industrial processes. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for developing strategies to increase microbial robustness, thereby enhancing biofuel and bioproduct production efficiencies (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

properties

IUPAC Name

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLVDMQUXYRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281809
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS RN

6974-25-0
Record name NSC23115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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